molecular formula C13H11ClN2O B183207 3-amino-4-chloro-N-phenylbenzamide CAS No. 51143-17-0

3-amino-4-chloro-N-phenylbenzamide

Cat. No. B183207
CAS RN: 51143-17-0
M. Wt: 246.69 g/mol
InChI Key: JKDBEPYYWWSPKJ-UHFFFAOYSA-N
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Description

3-amino-4-chloro-N-phenylbenzamide is a chemical compound with the CAS Number: 51143-17-0 . It has a molecular weight of 246.7 and its IUPAC name is 3-amino-4-chloro-N-phenylbenzamide . It is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for 3-amino-4-chloro-N-phenylbenzamide is 1S/C13H11ClN2O/c14-11-7-6-9(8-12(11)15)13(17)16-10-4-2-1-3-5-10/h1-8H,15H2,(H,16,17) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

3-amino-4-chloro-N-phenylbenzamide is a powder that is stored at room temperature . Its molecular weight is 246.7 .

Scientific Research Applications

Application in Antiviral Research

  • Specific Scientific Field : Medicinal Chemistry and Virology .
  • Summary of the Application : 3-amino-4-chloro-N-phenylbenzamide has been identified as a potential inhibitor of Enterovirus 71 (EV 71), a virus that can cause severe clinical illness and even death in young children . This compound was part of a series of N-phenylbenzamide derivatives synthesized for this purpose .
  • Results or Outcomes : Among the compounds tested, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide was found to be active against the EV 71 strains tested at low micromolar concentrations, with IC50 values ranging from 5.7 ± 0.8–12 ± 1.2 μM . Its cytotoxicity to Vero cells (TC50 = 620 ± 0.0 μM) was far lower than that of pirodavir (TC50 = 31 ± 2.2 μM) . This suggests that 3-amino-4-chloro-N-phenylbenzamide could be a promising lead compound for the development of anti-EV 71 drugs .

Application in Organic Synthesis

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : 3-amino-4-chloro-N-phenylbenzamide can be used in the synthesis of other organic compounds . It can be involved in reactions such as the formation of amides via one-pot condensation of carboxylic acids and amines .
  • Methods of Application or Experimental Procedures : The compound can be used in a one-pot condensation reaction mediated by TiCl4 . This reaction involves the direct condensation of carboxylic acids and amines to form amides . The reaction is performed in pyridine at 85 °C .
  • Results or Outcomes : The reaction provides the corresponding amide products in moderate to excellent yields and high purity . The process takes place with nearly complete preservation of the stereochemical integrity of chiral substrates .

Safety And Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-amino-4-chloro-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c14-11-7-6-9(8-12(11)15)13(17)16-10-4-2-1-3-5-10/h1-8H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDBEPYYWWSPKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588350
Record name 3-Amino-4-chloro-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-4-chloro-N-phenylbenzamide

CAS RN

51143-17-0
Record name 3-Amino-4-chloro-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared according to the procedure described for Example 1 using oxalyl chloride (2.5 mL, 28.66 mmol), 4-chloro-3-nitrobenzoic acid (4.02 g, 19.94 mmol), DMF (1.0 mL, 12.92 mmol), and aniline (3.6 mL, 39.51 mmol) to afford the product (3.39 g) after trituration in hexane; m.p. 194-197° C. after recrystallization from ethyl acetate.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
4.02 g
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
3.6 mL
Type
reactant
Reaction Step Five

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